N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide

Description

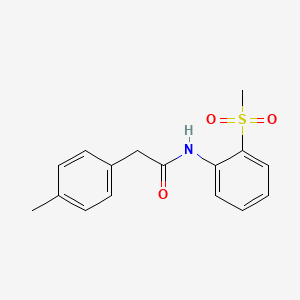

N-(2-(Methylsulfonyl)phenyl)-2-(p-tolyl)acetamide is an acetamide derivative characterized by a p-tolyl group (4-methylphenyl) at the α-carbon of the acetamide backbone and a 2-(methylsulfonyl)phenyl substituent on the nitrogen atom.

Properties

IUPAC Name |

2-(4-methylphenyl)-N-(2-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-12-7-9-13(10-8-12)11-16(18)17-14-5-3-4-6-15(14)21(2,19)20/h3-10H,11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVZHKKQRQJJMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(methylsulfonyl)aniline and p-tolylacetic acid.

Amidation Reaction: The key step involves the formation of the amide bond between the amine group of 2-(methylsulfonyl)aniline and the carboxylic acid group of p-tolylacetic acid. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:

Solvent Selection: Choosing appropriate solvents like dichloromethane or tetrahydrofuran to enhance reaction efficiency.

Catalysts: Utilizing catalysts to accelerate the reaction and improve yield.

Scale-Up: Implementing large-scale reactors and continuous flow processes to produce the compound in bulk quantities.

Chemical Reactions Analysis

Acylation Mechanism

The reaction proceeds via nucleophilic substitution, where the aromatic amine acts as a nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride. A base (e.g., triethylamine) deprotonates the amine to enhance nucleophilicity .

Oxidation Pathway

If the target compound is derived from a ketone intermediate, TBHP and Mg(OtBu)₂ may facilitate oxidation of α-azido precursors to α-ketoamides. This involves radical intermediates, with Mg(OtBu)₂ acting as a catalyst to stabilize transition states .

Proposed Mechanism for Ketone Formation :

-

Initiation : α-Azido arylethanone reacts with TBHP, generating a radical species.

-

Propagation : Mg(OtBu)₂ coordinates to stabilize intermediates, enabling cleavage of the azide group.

Purification Methods

-

Column Chromatography : Silica gel with petroleum ether/ethyl acetate mixtures (e.g., 5:1 or 3:1 ratios) is commonly used for acetamide purification .

-

Recrystallization : Solvents like dichloromethane/methanol or ethyl acetate/hexanes are employed to isolate pure products .

Spectroscopic Data

Stability and Reactivity

-

Hydrolytic Stability : Amides are generally stable under basic conditions but may hydrolyze under acidic or prolonged basic conditions to form carboxylic acids.

-

Redox Sensitivity : The methylsulfonyl group (–SO₂Me) is electron-withdrawing, which may influence reactivity in nucleophilic or electrophilic substitution reactions.

Scientific Research Applications

Structure and Characteristics

N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide is characterized by its unique structural components, which include a methylsulfonyl group and a p-tolyl acetamide moiety. Its chemical formula is C15H17NO3S, indicating the presence of nitrogen, oxygen, and sulfur in its structure. The sulfonamide functionality contributes to its reactivity and biological activity.

Anti-Inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme linked to inflammation. The inhibition of COX-2 can lead to significant therapeutic benefits in treating inflammatory diseases .

Anticancer Activity

Studies have shown that derivatives of this compound possess anticancer properties. For instance, compounds with similar structural motifs have been evaluated for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Drug Design and Development

The compound's structure makes it a candidate for drug design efforts aimed at developing selective inhibitors for specific biological targets. Its electrophilic nature allows it to form covalent bonds with target proteins, enhancing selectivity and potency . This has implications for designing inhibitors targeting kinases and other enzymes critical in disease processes.

Case Study 1: COX-2 Inhibition

In a study examining the effects of this compound on COX-2 activity, researchers found that the compound effectively reduced inflammation markers in vivo. The study highlighted its potential as a selective COX-2 inhibitor with fewer gastrointestinal side effects compared to traditional NSAIDs .

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer efficacy of related sulfonamide compounds demonstrated their ability to inhibit tumor growth in xenograft models. The mechanism involved modulation of apoptotic pathways, suggesting that this compound could be developed into a therapeutic agent for specific cancer types .

Mechanism of Action

The mechanism of action of N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects.

Pathways Involved: It can influence signaling pathways, such as inflammatory or pain pathways, by inhibiting or activating key proteins involved in these processes.

Comparison with Similar Compounds

Structural Comparison with Similar Acetamide Derivatives

The compound’s structural analogs can be categorized based on substitution patterns on the phenyl ring and the acetamide nitrogen. Key comparisons include:

Key Observations :

- Steric Considerations : The 2-(methylsulfonyl)phenyl group introduces steric bulk, which may reduce conformational flexibility compared to smaller substituents like methoxy or ethyl .

Physicochemical Properties and LogP Analysis

Physicochemical properties were inferred from structurally related compounds:

The target compound’s higher logP compared to sulfanyl analogs (e.g., 3.08 in ) suggests increased lipophilicity due to the sulfonyl group, which may enhance membrane permeability but reduce water solubility.

Biological Activity

N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound this compound can be characterized by its unique structural features:

- Molecular Formula : CHNOS

- Molecular Weight : 287.30 g/mol

- LogP : 0.9 (indicating moderate lipophilicity)

- Solubility : Kinetic solubility at pH 7.4 is approximately 191 μM .

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The sulfonamide group is known to enhance the compound's binding affinity to target proteins, potentially leading to inhibition of their activity.

Potential Targets:

- Enzymes : The compound may inhibit specific proteases and kinases, modulating their functions and affecting downstream signaling pathways.

- Antimicrobial Activity : There is evidence suggesting that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Antimicrobial Properties

Research indicates that this compound has demonstrated notable antimicrobial effects:

- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 15.625 to 62.5 μM against various bacterial strains, indicating its potential as an antimicrobial agent .

- Bactericidal Activity : The compound has been reported to exert bactericidal effects by inhibiting protein synthesis and disrupting nucleic acid production in bacterial cells.

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

Anticancer Activity

The compound's anticancer potential has also been investigated, particularly concerning its effects on leukemic cell lines:

- Cytotoxicity Assays : In vitro studies have shown that this compound induces significant apoptosis in various leukemic cell lines, with IC values indicating potent cytotoxicity .

| Compound | Cell Line | CC (μM) |

|---|---|---|

| This compound | CEM | 36.9 ± 1.11 |

| K-562 | 40.28% cell death at 100 μM | |

| KCL22 | 29.22% cell death at 100 μM |

Case Studies and Research Findings

- Antiviral Activity : A related study highlighted a vinyl sulfone derivative that exhibited antiviral properties by irreversibly inhibiting viral proteases, suggesting a similar mechanism may be applicable to this compound .

- Structural Analog Studies : Research into structural analogs has demonstrated that modifications in the sulfonamide group significantly affect the compound's biological activity, emphasizing the importance of this functional group in drug design .

- In Vivo Studies : Although most studies focus on in vitro evaluations, preliminary in vivo models suggest that compounds with similar structures may possess therapeutic efficacy against tumors and infections, warranting further investigation into this compound's potential applications in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.